(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid
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Description
(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid
Synthesis of Chiral Intermediates this compound has been utilized as a key intermediate in the synthesis of various compounds. For instance, it played a crucial role in the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin. This synthesis was accomplished from L-aspartic acid through a series of steps including selective methylation, Boc-protection, acylation, and reduction, yielding a final product with about 41% overall yield (Zhang Xingxian, 2012).
Enzyme-catalyzed Reactions In another research, this acid was used in enzyme-catalyzed asymmetric reduction processes. Specifically, NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor AKU4429 was employed to catalyze the reduction of ethyl 4-chloro-3-oxobutanoate. The process was conducted in an organic solvent-water diphasic system to address substrate instability and reaction inhibition. The study effectively produced ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess and yield, demonstrating the utility of this compound in facilitating enzyme-catalyzed stereoselective reductions (Shimizu et al., 1990).
Asymmetric Synthesis The compound has also been involved in asymmetric synthesis processes. For example, it was used in the asymmetric synthesis of (+)-trachyspic acid. This process included an aldol reaction with pent-4-enal, followed by Pinnick oxidation and tert-butyl esterification, leading to the production of the compound in high optical purity. This synthesis route highlights the compound's application in creating complex molecules with high enantiomeric purity, useful in various chemical and pharmaceutical contexts (K. Morokuma et al., 2008).
Properties
IUPAC Name |
(2R)-2-ethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-7(9(12)13)6-8(11)14-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIXQGZZZJERJO-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.